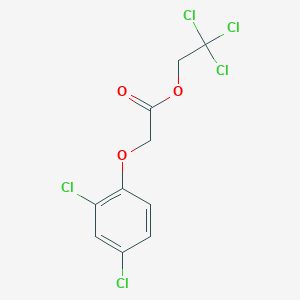
Acetic acid, (2,4-dichlorophenoxy)-, 2,2,2-trichloroethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (2,4-dichlorophenoxy)-, 2,2,2-trichloroethyl ester is a chemical compound that belongs to the class of phenoxy herbicides. It is derived from 2,4-dichlorophenoxyacetic acid, a widely used herbicide known for its effectiveness in controlling broadleaf weeds. The ester form of this compound is used in various applications due to its enhanced stability and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,4-dichlorophenoxy)-, 2,2,2-trichloroethyl ester typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 2,2,2-trichloroethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and involves the removal of water to drive the reaction to completion . The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this ester is carried out in large-scale reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The use of continuous flow reactors and azeotropic distillation techniques helps in achieving high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, (2,4-dichlorophenoxy)-, 2,2,2-trichloroethyl ester undergoes various chemical reactions, including:
Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 2,4-Dichlorophenoxyacetic acid and 2,2,2-trichloroethanol.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid, (2,4-dichlorophenoxy)-, 2,2,2-trichloroethyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of acetic acid, (2,4-dichlorophenoxy)-, 2,2,2-trichloroethyl ester involves its interaction with plant hormone pathways. It mimics the action of auxins, a class of plant hormones, leading to uncontrolled growth and eventually the death of the plant . The compound binds to auxin receptors, disrupting normal cellular processes and causing physiological imbalances .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): The parent compound, widely used as a herbicide.
2,4,6-Trichlorophenoxyacetic acid: Another phenoxy herbicide with similar properties.
2,4-Dichlorophenoxybutyric acid: A related compound with a longer carbon chain.
Uniqueness
Acetic acid, (2,4-dichlorophenoxy)-, 2,2,2-trichloroethyl ester is unique due to its ester form, which provides enhanced stability and efficacy compared to its parent acid. The presence of the trichloroethyl group also imparts distinct physicochemical properties, making it suitable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
110187-67-2 |
|---|---|
Molekularformel |
C10H7Cl5O3 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
2,2,2-trichloroethyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C10H7Cl5O3/c11-6-1-2-8(7(12)3-6)17-4-9(16)18-5-10(13,14)15/h1-3H,4-5H2 |
InChI-Schlüssel |
DKDPTIQADOWLET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)OCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile](/img/structure/B14331860.png)
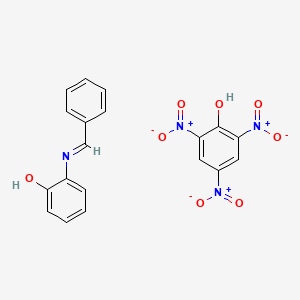
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14331876.png)
![[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14331878.png)
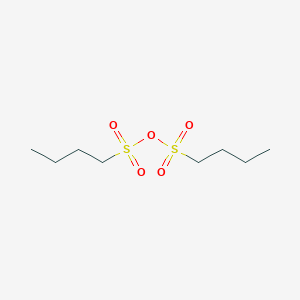
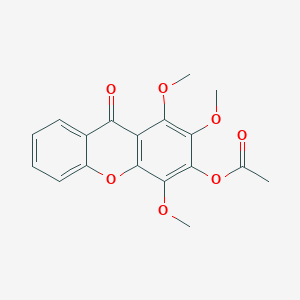
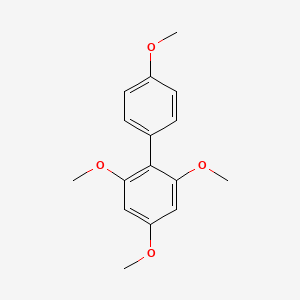
![Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-](/img/structure/B14331920.png)
![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-one](/img/structure/B14331921.png)
![9-(Dipropylamino)-5H-[1]benzopyrano[2,3-c]isoquinolin-5-one](/img/structure/B14331924.png)
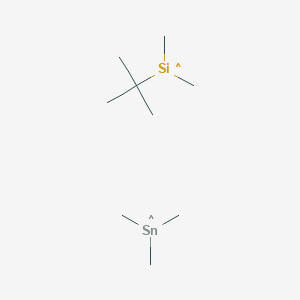
![Propanedinitrile, [3-cyano-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]-](/img/structure/B14331944.png)
![4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide](/img/structure/B14331952.png)
